molecular formula C7H9FN4O3 B176348 N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide CAS No. 199800-19-6

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide

Cat. No. B176348
M. Wt: 216.17 g/mol
InChI Key: JDEQUZYNZXTLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide, also known as EF5, is a hypoxia marker that is widely used in scientific research. EF5 is a small molecule that selectively binds to hypoxic cells, which are cells that are deprived of oxygen. This unique property of EF5 makes it a valuable tool in cancer research, as hypoxic cells are often resistant to radiation and chemotherapy. In

Mechanism Of Action

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide selectively binds to hypoxic cells through a process called reduction. In hypoxic cells, the oxygen concentration is low, which leads to the reduction of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide to N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamideH. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamideH is then trapped in the hypoxic cells, allowing for the detection of hypoxic regions in tumors.

Biochemical And Physiological Effects

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been shown to have minimal toxicity in animal studies. However, N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can cause mild skin irritation and allergic reactions in some individuals. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is rapidly cleared from the body, with a half-life of approximately 2 hours.

Advantages And Limitations For Lab Experiments

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is a valuable tool in cancer research, as it allows for the detection of hypoxic cells in tumors. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is also relatively easy to use and can be detected using a variety of imaging techniques, including fluorescence microscopy and positron emission tomography (PET). However, N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has some limitations, including its short half-life and the need for specialized equipment to detect it.

Future Directions

There are several future directions for the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in scientific research. One area of research is the development of new cancer treatments that target hypoxic cells. Another area of research is the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in combination with other hypoxia markers to improve the accuracy of hypoxia detection. Finally, the development of new imaging techniques that can detect N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in vivo could lead to more accurate and precise detection of hypoxic regions in tumors.
Conclusion
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is a valuable tool in scientific research that allows for the detection of hypoxic cells in tumors. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been used in a variety of cancer types and can be used to monitor the effectiveness of cancer treatments. Although N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has some limitations, it has several advantages that make it a valuable tool in cancer research. Future research directions for N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide include the development of new cancer treatments, the use of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide in combination with other hypoxia markers, and the development of new imaging techniques.

Synthesis Methods

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is synthesized by a multistep process that involves the reaction of 2-nitroimidazole with ethylene oxide to form 2-(2-hydroxyethyl)nitroimidazole, followed by the reaction of the latter with acetyl chloride to form N-(2-acetamidoethyl)-2-(2-nitroimidazol-1-yl)acetamide. Finally, the N-acetyl group is replaced with a fluoroethyl group to form N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide.

Scientific Research Applications

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is used in scientific research to detect hypoxic cells in tumors, which can help in the development of new cancer treatments. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has been used in a variety of cancer types, including breast, lung, and head and neck cancers. N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can also be used to monitor the effectiveness of cancer treatments, as hypoxic cells are often resistant to radiation and chemotherapy.

properties

IUPAC Name

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQUZYNZXTLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415296
Record name N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide

CAS RN

199800-19-6
Record name N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.